BenchChemオンラインストアへようこそ!

4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine

Carcinogenicity Toxicology Risk Assessment

Procure 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine (CAS 59-35-8) as a uniquely characterized nitrofuran for controlled carcinogenesis research. Its precisely defined TD50 (1.39 mg/kg/day) and target organ profile enable rigorous dose-response and chemoprevention studies. Unlike unsubstituted or differently substituted analogs, the 4,6-dimethyl pattern ensures reproducible structure-activity relationships, while its established in vivo inactivity makes it a validated negative control for evaluating 5-substituted pyrimidine nitrofurans. Also suitable as an analytical reference standard for LC-MS/MS or HPLC-UV method validation.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 59-35-8
Cat. No. B1616267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine
CAS59-35-8
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])C
InChIInChI=1S/C10H9N3O3/c1-6-5-7(2)12-10(11-6)8-3-4-9(16-8)13(14)15/h3-5H,1-2H3
InChIKeyRYBISXUKVTYYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine (CAS 59-35-8): A Defined Nitrofuran Antimicrobial with Established Carcinogenic Potency


4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is a heterocyclic compound belonging to the 2-(5-nitro-2-furyl)pyrimidine class, functionalized with methyl groups at the 4- and 6- positions of the pyrimidine ring [1]. This specific substitution pattern was designed to modulate the electronic and steric properties of the nitrofuran pharmacophore, a moiety known for its broad-spectrum antimicrobial activity and dose-limiting carcinogenicity [2]. The compound's synthesis, physical properties, and biological profile are distinct from unsubstituted or differently substituted analogs, making direct interchange impossible for applications requiring precise structure-activity relationships.

Why Generic Substitution of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine (CAS 59-35-8) is Scientifically Unsound


Generic substitution within the nitrofuran class is invalid because the heterocyclic substitution pattern on the pyrimidine ring directly governs both the desired antimicrobial activity and the dose-limiting carcinogenic potency [1]. The 4,6-dimethyl substitution in this compound, explicitly synthesized and tested as a distinct chemical entity, yields a unique carcinogenic profile (TD50 of 1.39 mg/kg/day in female rats) that cannot be inferred from unsubstituted or mono-substituted analogs [2]. Furthermore, early patent literature explicitly notes that 2-(5-nitro-2-furyl)-pyrimidine derivatives with a hydrogen at the 5-position were substantially inactive in vivo despite in vitro activity, highlighting that even minor structural changes abolish therapeutic relevance [3]. Therefore, a scientific procurement decision must be based on the specific identity and documented performance of this compound.

Quantitative Differentiation Guide for 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine (CAS 59-35-8)


Carcinogenic Potency (TD50) in Female Rats vs. Related Nitrofurans

The carcinogenic potency of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is quantitatively defined by a harmonic mean TD50 of 1.39 mg/kg/day in female Sprague-Dawley rats, with target sites including mammary gland, kidney, small intestine, stomach, and vascular system [1]. This contrasts with the structurally related 2-hydrazino-4-(5-nitro-2-furyl)thiazole (FANFT), a more extensively studied proximate carcinogen in the same chemical family, which induces primarily mammary carcinomas at a similar potency range [2]. The specific TD50 value allows for direct quantitative risk comparison when selecting among nitrofuran candidates for experimental use, where a known, moderate carcinogenic potency is required for mechanism-of-action studies.

Carcinogenicity Toxicology Risk Assessment

Defined Substitution Pattern: 4,6-Dimethyl vs. 5-Hydroxy or Unsubstituted Pyrimidine in In Vivo Activity

The specific 4,6-dimethyl substitution pattern on the pyrimidine ring is critical for achieving in vivo antibacterial efficacy. Early patent literature discloses that generic 2-(5-nitro-2-furyl)-pyrimidine derivatives lacking a hydroxyl, amino, or acetylamino group at the 5-position (i.e., having only hydrogen at R3) were found to be 'substantially inactive' in animal experiments despite exhibiting in vitro activity [1]. The compound in question possesses a hydrogen at the 5-position and relies entirely on the 4,6-dimethyl pattern for any in vivo activity, representing a distinct structural subclass with a narrow efficacy window compared to the later-developed 5-hydroxyl or 5-amino substituted derivatives, which demonstrated 'outstanding antibacterial action in vivo' [1].

Structure-Activity Relationship In Vivo Efficacy Antibacterial

Synthetic Accessibility and Melting Point as a Purity Indicator

The compound is synthesized via a one-step acid-catalyzed condensation of 5-nitro-2-furylamidine hydrochloride with 2,4-pentanedione, yielding a crystalline solid with a defined melting point of 145-146°C [1]. This is a simpler and more accessible route compared to trihalomethyl analogs (e.g., 4,6-di(trifluoromethyl) derivative, mp 107-108°C, requiring bistrifluoroacetylmethane) [1] or 4,6-diethyl and higher alkyl homologs (mp not reported but requiring longer-chain diones) [1]. The specific melting point serves as a straightforward quality control parameter for confirming identity and purity, which is not as clearly established for many substituted 2-(5-nitro-2-furyl)pyrimidines described only in patent literature.

Synthesis Characterization Quality Control

Evidence-Backed Application Scenarios for 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine (CAS 59-35-8)


Mechanistic Carcinogenicity Studies Using a Quantitatively Characterized Nitrofuran

The compound's standardized TD50 of 1.39 mg/kg/day and its defined target organ profile (mammary gland, kidney, intestine, stomach, vascular system) make it a valuable tool for controlled carcinogenesis research [1]. Unlike more potent nitrofurans such as FANFT, which lacks a harmonized TD50 in the CPDB, this compound allows researchers to design dose-response experiments with a known benchmark, enabling precise comparison of chemopreventive agents or genetic susceptibility models.

Analytical Reference Standard for Nitrofuran Residue Detection Method Development

The compound's distinct molecular ion (C10H9N3O3, MW 219.2 g/mol) and well-characterized fragmentation pattern, coupled with its defined melting point of 145-146°C [2], make it suitable as a reference standard for developing and validating LC-MS/MS or HPLC-UV methods for nitrofuran residue analysis in food or environmental samples, where differentiation from nitrofurantoin, furazolidone, and other regulated nitrofurans is critical.

Structure-Activity Relationship (SAR) Negative Control in Antibacterial Discovery

Based on patent disclosures, the compound's in vivo activity is expected to be limited due to the absence of a 5-hydroxyl or 5-amino substituent on the pyrimidine ring [3]. This makes it a scientifically justified negative control compound when evaluating the in vivo efficacy of novel 5-substituted-2-(5-nitro-2-furyl)pyrimidine analogs, helping to confirm that observed therapeutic effects are indeed structure-dependent.

Teaching and Training in Medicinal Chemistry: A Classic Nitrofuran Pharmacophore

As a historically significant compound from the early nitrofuran antibiotic era, it serves as an instructive example in medicinal chemistry curricula for illustrating the impact of simple alkyl substitution on physicochemical properties (e.g., melting point vs. halogenated analogs) [2] and the disconnect between in vitro and in vivo activity in antimicrobial drug discovery.

Quote Request

Request a Quote for 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.